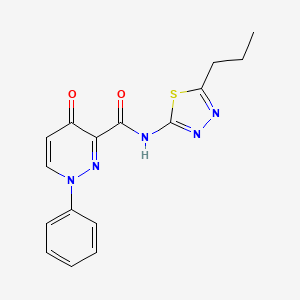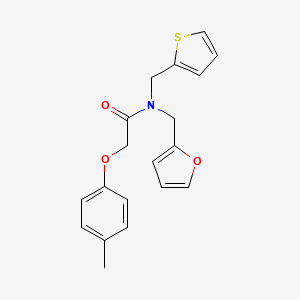![molecular formula C25H29N3O5 B11392775 N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392775.png)
N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a methoxyphenoxy group, and an oxadiazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Introduction of the cyclohexyl group: The final step involves the attachment of the cyclohexyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and protein binding due to its complex structure.
Medicine
Drug Development:
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Electronics: Use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(4-hydroxyphenoxy)-N-{[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- N-cyclohexyl-2-(4-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Uniqueness
- Methoxy Groups : The presence of methoxy groups in N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide enhances its reactivity and potential for forming hydrogen bonds.
- Oxadiazole Ring : The oxadiazole ring provides unique electronic properties, making the compound suitable for various applications in material science and electronics.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H29N3O5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C25H29N3O5/c1-30-20-10-8-18(9-11-20)25-26-23(33-27-25)16-28(19-6-4-3-5-7-19)24(29)17-32-22-14-12-21(31-2)13-15-22/h8-15,19H,3-7,16-17H2,1-2H3 |
InChI Key |
RSHVLWCTTHEFJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11392695.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392696.png)
![4-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11392700.png)
![3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392704.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11392706.png)
![1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11392713.png)
![6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392721.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B11392725.png)
![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392728.png)
![(5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11392736.png)


![3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B11392758.png)
![methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392769.png)
